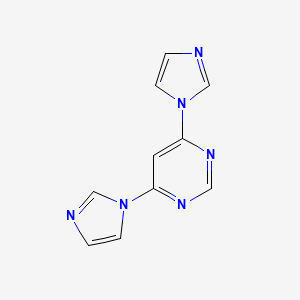Patent
US04849424
Procedure details


In anhydrous tetrahydrofuran, 298 mg of 4,6-dichloropyrimidine was substituted with 272 mg of imidazole. The reaction mixture was treated according to the procedure of Example 1 to yield 294 mg of 4,6-bis(1-imidazoly)pyrimidine, recrystallized from a mixture of isopropyl-alcohol and methanol, and having a melting point of 243°-244° C.



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[NH:9]1[CH:13]=[CH:12][N:11]=[CH:10]1>O1CCCC1>[N:9]1([C:2]2[CH:7]=[C:6]([N:9]3[CH:13]=[CH:12][N:11]=[CH:10]3)[N:5]=[CH:4][N:3]=2)[CH:13]=[CH:12][N:11]=[CH:10]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
298 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
272 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was treated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=NC=C1)C1=NC=NC(=C1)N1C=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 294 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 69.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

